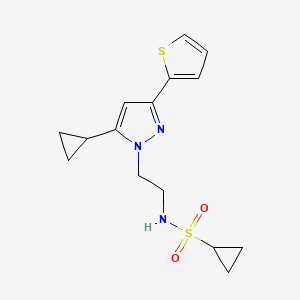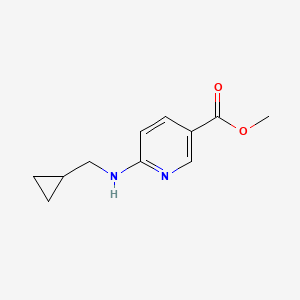
2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, an azetidine ring, and a sulfonyl group attached to a fluorinated phenyl ring
Preparation Methods
The synthesis of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, including the formation of the azetidine ring and the triazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and altering their function. This can lead to various biological effects, which are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds include other azetidine and triazole derivatives. What sets 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
Properties
IUPAC Name |
2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c1-9-6-11(2-3-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDTQXKAHDIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2536230.png)

![N-(2-methoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2536233.png)

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/new.no-structure.jpg)

![[(4-ethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2536238.png)


![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)
![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)
